molecular formula C16H13N3O4S B2773176 1-(furan-2-carbonyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole CAS No. 394237-05-9

1-(furan-2-carbonyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole

Cat. No.: B2773176
CAS No.: 394237-05-9
M. Wt: 343.36
InChI Key: JBDAJJTWCNIRQT-UHFFFAOYSA-N
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Description

1-(furan-2-carbonyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole is a complex organic compound with a unique structure that combines a pyrazole ring, a furan ring, and a nitro-phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-2-carbonyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with 4-nitrobenzenethiol in the presence of a suitable base, such as potassium carbonate, to form the intermediate 3,5-dimethyl-4-(4-nitro-phenylsulfanyl)-1H-pyrazole. This intermediate is then reacted with furan-2-carboxylic acid chloride under anhydrous conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(furan-2-carbonyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

    Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.

    Cyclization: Acidic or basic conditions, depending on the desired product.

Major Products

The major products formed from these reactions include various substituted pyrazoles and furans, as well as more complex heterocyclic compounds.

Scientific Research Applications

Chemistry

In chemistry, 1-(furan-2-carbonyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development. Studies have shown that derivatives of this compound exhibit antimicrobial and anticancer activities .

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to inhibit specific enzymes and pathways involved in disease processes makes it a promising candidate for the treatment of various conditions, including cancer and infectious diseases .

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and coatings can enhance their mechanical and chemical resistance, making them suitable for various applications.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-4-(4-nitro-phenylsulfanyl)-1-phenyl-1H-pyrazole: Similar structure but lacks the furan ring.

    3,5-Dimethyl-1-(4-nitro-benzenesulfonyl)-4-phenylsulfanyl-1H-pyrazole: Contains a benzenesulfonyl group instead of the furan ring.

    3,5-Dimethyl-4-(4-nitro-phenylsulfanyl)-1-(toluene-4-sulfonyl)-1H-pyrazole: Contains a toluene-4-sulfonyl group instead of the furan ring.

Uniqueness

The uniqueness of 1-(furan-2-carbonyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole lies in its combination of a pyrazole ring, a furan ring, and a nitro-phenylsulfanyl group

Properties

IUPAC Name

[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4S/c1-10-15(24-13-7-5-12(6-8-13)19(21)22)11(2)18(17-10)16(20)14-4-3-9-23-14/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDAJJTWCNIRQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CC=CO2)C)SC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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